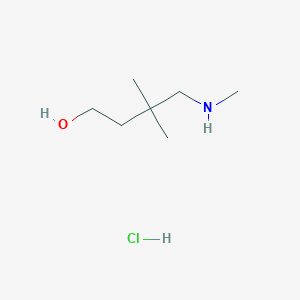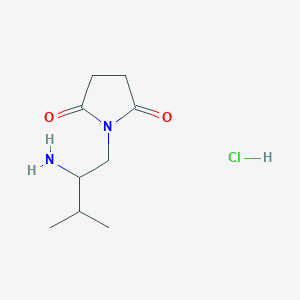
3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride
説明
3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride is a chemical compound with the CAS Number: 1427379-38-1 . It has a molecular weight of 167.68 and its IUPAC name is 3,3-dimethyl-4-(methylamino)butan-1-ol hydrochloride . The compound is typically stored at room temperature and is available in powder form .
科学的研究の応用
Pharmacology
3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride: is a compound with potential applications in pharmacology due to its structural properties. It could be used as a precursor or an intermediate in the synthesis of pharmaceuticals that target the central nervous system, given its amine group that can act as a neurotransmitter analogue .
Biochemistry
In biochemistry, this compound may serve as a substrate or inhibitor in enzymatic reactions. Its molecular structure suggests that it could interact with enzymes that recognize butanol derivatives, which might be useful in studying enzyme kinetics and mechanisms .
Materials Science
The compound’s properties suggest it could be used in materials science, particularly in the development of novel polymers. Its ability to form hydrochloride salts may be beneficial in creating polymers with enhanced stability and desirable mechanical properties .
Environmental Science
In environmental science, 3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride could be investigated for its degradation products and their environmental impact. Understanding its breakdown could inform the development of more eco-friendly chemicals .
Analytical Chemistry
This chemical could be used as a standard or reagent in analytical chemistry. Its clear and distinct spectral properties might make it suitable for use in calibrating instruments or as a reference compound in various analytical methods .
Organic Synthesis
As an organic synthesis building block, this compound’s methylamino group offers potential reactivity for creating a wide range of derivatives. This could be particularly useful in the synthesis of complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, the compound could be explored for its medicinal properties. Its structure suggests potential activity as a modulator of biological pathways, which could lead to the development of new therapeutic agents .
Chemical Engineering
Lastly, in chemical engineering, this compound could be used in process optimization studies. Its physical and chemical properties, such as solubility and reactivity, could be valuable in designing efficient and scalable chemical processes .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
3,3-dimethyl-4-(methylamino)butan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-7(2,4-5-9)6-8-3;/h8-9H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPWVITXKQPNLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-(methylamino)butan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)

![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)
![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)





![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride](/img/structure/B1447876.png)
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1447877.png)


